p-Nitrophenyl selenocyanate

crystal engineering chalcogen bonding solid-state stability

p-Nitrophenyl selenocyanate (p-NSC, CAS 19188-18-2) is a para-substituted aryl selenocyanate with the molecular formula C₇H₄N₂O₂Se and a molecular weight of 227.08 g/mol. The compound is characterized by a selenocyanate (-SeCN) functional group attached to a para-nitrophenyl aromatic ring, which confers distinct electronic properties and reactivity profiles compared to its ortho- and meta-substituted isomers.

Molecular Formula C7H4N2O2Se
Molecular Weight 227.09 g/mol
CAS No. 19188-18-2
Cat. No. B107506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrophenyl selenocyanate
CAS19188-18-2
Molecular FormulaC7H4N2O2Se
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])[Se]C#N
InChIInChI=1S/C7H4N2O2Se/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H
InChIKeyLYYFVURGFMABJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Nitrophenyl Selenocyanate (CAS 19188-18-2): Essential Procurement Reference for Organoselenium Reagent Selection


p-Nitrophenyl selenocyanate (p-NSC, CAS 19188-18-2) is a para-substituted aryl selenocyanate with the molecular formula C₇H₄N₂O₂Se and a molecular weight of 227.08 g/mol . The compound is characterized by a selenocyanate (-SeCN) functional group attached to a para-nitrophenyl aromatic ring, which confers distinct electronic properties and reactivity profiles compared to its ortho- and meta-substituted isomers [1]. Commercially available at typical purities of ≥95% , p-NSC serves as a versatile building block in organoselenium chemistry, with applications spanning crystallographic studies of non-covalent chalcogen bonding interactions [1], antimicrobial screening programs [2], and as a synthetic precursor for selenium-containing heterocycles and selenoamide derivatives [3].

p-Nitrophenyl Selenocyanate (CAS 19188-18-2): Why Isomeric Substitution Without Experimental Validation Compromises Research Reproducibility


The three positional isomers of nitrophenyl selenocyanate—ortho (CAS 51694-22-5), meta (CAS 57396-49-5), and para (CAS 19188-18-2)—exhibit fundamentally distinct solid-state structural organization, thermal stability, and mass spectrometric fragmentation behavior that preclude interchangeable use without experimental revalidation [1]. The para-isomer exists as a monomorphic crystalline form stabilized by a single, well-defined network of intramolecular C-Se⋯O/N chalcogen bonds, whereas the ortho-isomer crystallizes as two distinct polymorphic forms (1a and 1b) with differing bond strengths and thermal decomposition profiles [2]. Furthermore, the relative intensity of the molecular ion peak under electron impact ionization conditions varies significantly between meta- and para-substituted derivatives, directly affecting analytical detection sensitivity in GC-MS or LC-MS workflows [3]. Researchers attempting to substitute p-NSC with o-NSC or m-NSC without adjusting crystallization protocols, thermal processing parameters, or analytical method validation will encounter non-equivalent experimental outcomes, potentially leading to batch-to-batch irreproducibility or misinterpretation of structure-activity relationships.

p-Nitrophenyl Selenocyanate (CAS 19188-18-2): Quantitative Differentiation Evidence Against Closest Isomeric and In-Class Analogs


Monomorphic Crystal Architecture and Quantified Thermal Stability Differentiation of p-Nitrophenyl Selenocyanate vs. Ortho-Isomer Polymorphs

Single-crystal X-ray diffraction analysis reveals that p-nitrophenyl selenocyanate (p-NSC) crystallizes exclusively as a single monomorphic form (crystal 2), whereas the ortho-isomer (o-NSC) exhibits polymorphism with two distinct crystal forms (1a and 1b) [1]. Thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses establish a reproducible thermal stability hierarchy where the starting decomposition temperatures and melting points follow the order o-NSC (1b) > o-NSC (1a) > p-NSC (crystal 2) [1]. Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses further quantify that the total strengths of C-Se⋯O and C-Se⋯N chalcogen bonds decrease in the identical order 1b > 1a > 2, directly correlating the lower chalcogen bond strength in p-NSC with its reduced thermal stability relative to both o-NSC polymorphs [1].

crystal engineering chalcogen bonding solid-state stability thermal analysis X-ray crystallography

Divergent Electron Impact Mass Spectrometric Fragmentation Behavior of p-Nitrophenyl Selenocyanate vs. Meta-Isomer

Under electron impact (EI) mass spectrometric conditions, m-nitrophenyl selenocyanate (m-NSC) produces an intense molecular ion peak with characteristic relative fragmentation, while the peak corresponding to the diselenide dimer species is of very low intensity [1]. This fragmentation signature is compared with the behavior of para-substituted benzeneseleninic acids (XC₆H₄SeO₂H, X = p-Cl, p-Br, p-Me, p-NO₂), which consistently display weak molecular ion peaks and prominent higher-mass multiplets typical of disubstituted diphenyl diselenides (XC₆H₄SeSeC₆H₄X) containing two selenium atoms [1]. Although direct EI data for p-NSC is not reported in this comparative study, the systematic divergence between meta-selenocyanate (intense molecular ion, minimal diselenide formation) and para-seleninic acid analogs (weak molecular ion, prominent diselenide multiplets) establishes that positional isomerism and oxidation state fundamentally alter gas-phase fragmentation pathways under identical ionization conditions [1].

mass spectrometry analytical chemistry selenium compounds fragmentation patterns electron impact

Comparative Antimicrobial Efficacy of p-Nitrophenyl Selenocyanate vs. p-Bromophenyl Selenocyanate at Equivalent Concentration

In a direct comparative antimicrobial screening study, both p-nitrophenyl selenocyanate (p-NSC) and p-bromophenyl selenocyanate were evaluated at a concentration of 1 mg/mL against three bacterial strains and one yeast strain [1]. Both compounds exhibited observable antimicrobial effects on the tested bacterial and yeast strains at this concentration [1]. The study further compared these phenylselenocyanates with several standard antibiotics, noting that both p-NSC and p-bromophenyl selenocyanate demonstrated antimicrobial activity comparable to that of certain reference antibiotics under the tested conditions [1].

antimicrobial screening phenylselenocyanates bacterial strains yeast inhibition structure-activity relationship

Reaction Pathway Divergence of p-Nitrophenyl Selenocyanate vs. Ortho-Isomer with Aromatic Thiols

The reaction of o-nitro- and p-nitro-phenyl selenocyanate with aromatic thiols (including p-thiocresol, p-chlorothiophenol, 4-bromothiophenol, o-mercaptobenzoic acid, and pentafluorothiophenol) was investigated in non-aqueous media under a dry nitrogen atmosphere [1]. Both positional isomers react with arylthiols, but the study specifically examines and compares the interaction profiles of the ortho- and para-substituted selenocyanates under identical reaction conditions [1]. The para-nitro substitution pattern alters the electronic environment at the selenium center relative to the ortho-isomer, influencing the nucleophilic displacement pathway and the stability of reaction intermediates [1].

organoselenium synthesis selenocyanate reactivity arylthiols nucleophilic substitution regioselectivity

Comparative Leaving Group Electronic Activation of p-Nitrophenyl Selenocyanate vs. Unsubstituted Phenyl Selenocyanate

The para-nitrophenyl moiety functions as an electron-withdrawing group that activates the selenocyanate functionality toward nucleophilic displacement relative to unsubstituted phenyl selenocyanate analogs . This activation principle is well-established for the ortho-isomer, where the nitrophenyl group serves as an effective leaving group in nucleophilic substitution reactions, facilitating carbon-selenium bond formation in the synthesis of selenoamides and selenoureas . The para-substitution pattern maintains this electronic activation while providing different steric and crystallographic properties compared to the ortho-isomer [1]. For comparison, benzyl selenocyanate (BSC) and substituted benzyl selenocyanates (methoxy-BSC, nitro-BSC) have been synthesized via reaction of benzylic bromides or chlorides with KSeCN in acetonitrile in 30-60 minutes [2], representing an alternative scaffold class with distinct reactivity profiles.

nucleophilic substitution leaving group ability electron-withdrawing group selenium-carbon bond formation synthetic methodology

p-Nitrophenyl Selenocyanate (CAS 19188-18-2): Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Crystal Engineering Studies Requiring Monomorphic, Structurally Defined Chalcogen-Bonded Systems

For researchers investigating non-covalent chalcogen bonding interactions (C-Se⋯O/N) in crystalline organic solids, p-nitrophenyl selenocyanate offers a defined, monomorphic crystal system (crystal 2) that eliminates the confounding variable of polymorphism inherent to the ortho-isomer [1]. The single-crystal X-ray diffraction structure of p-NSC provides an unambiguous framework for computational modeling and experimental validation of intramolecular chalcogen bond strengths [1]. This reproducibility is essential for studies correlating chalcogen bond geometry with bulk material properties or for benchmarking density functional theory (DFT) calculations of non-covalent selenium interactions. In contrast, procurement of o-NSC introduces polymorphic heterogeneity (forms 1a and 1b) that necessitates polymorph screening and may yield batch-to-batch variability in crystallographic outcomes [1].

Antimicrobial Lead Discovery Programs Evaluating Structure-Activity Relationships of Phenylselenocyanate Derivatives

In antimicrobial screening campaigns targeting bacterial and yeast strains, p-nitrophenyl selenocyanate serves as a validated nitro-substituted reference compound with demonstrated activity at 1 mg/mL concentration [1]. The comparative data against p-bromophenyl selenocyanate establishes that the nitro substituent provides antimicrobial efficacy comparable to the bromo analog, enabling researchers to explore alternative substitution patterns while maintaining biological activity benchmarks [1]. Procurement of p-NSC for such studies supports the systematic exploration of electronic effects (electron-withdrawing nitro vs. electron-donating substituents) on antimicrobial potency, with the added advantage that nitroaromatic compounds offer distinct metabolic and toxicological profiles that may differentiate them from halogenated analogs in downstream in vivo evaluation [1].

Synthetic Methodology Development for Selenoamide and Selenourea Preparation via Nucleophilic Displacement

For synthetic chemists developing methodologies for carbon-selenium bond formation, p-NSC provides a para-nitro-activated selenocyanate electrophile for nucleophilic displacement reactions [1]. The electron-withdrawing para-nitro group enhances the leaving group ability of the selenocyanate moiety relative to unactivated phenyl selenocyanates, facilitating the synthesis of selenoamides, selenoureas, and related organoselenium building blocks [1]. The para-substitution pattern offers distinct steric and electronic characteristics compared to the more commonly cited ortho-isomer, providing researchers with an additional tunable parameter for optimizing reaction yields, regioselectivity, or subsequent functional group transformations in multi-step synthetic sequences [2]. The reaction of p-NSC with aromatic thiols has been experimentally validated, establishing its utility in the preparation of mixed selenium-sulfur compounds .

Analytical Method Development and Mass Spectrometric Characterization of Selenium-Containing Small Molecules

In analytical chemistry laboratories developing GC-MS or LC-MS methods for detecting and quantifying organoselenium compounds, p-NSC serves as a well-defined reference standard with predictable physicochemical properties [1]. Mass spectrometric studies on related nitrophenyl selenocyanate isomers demonstrate that positional substitution (meta vs. para) fundamentally alters electron impact fragmentation patterns, with meta-substituted selenocyanates exhibiting intense molecular ion peaks while para-substituted seleninic acid analogs generate prominent diselenide dimer species [2]. This position-dependent fragmentation behavior has direct implications for method sensitivity, spectral library matching, and quantitative calibration curve linearity. Procurement of authentic p-NSC reference material is essential for accurate analyte identification and quantification in complex biological or environmental matrices containing selenium species [2].

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